molecular formula C24H35N5O2S B2574387 N'-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE CAS No. 847194-28-9

N'-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE

Cat. No.: B2574387
CAS No.: 847194-28-9
M. Wt: 457.64
InChI Key: FZYDLALXAADWPS-UHFFFAOYSA-N
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Description

N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a thiophene ring, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting benzyl chloride with piperazine in the presence of a base such as triethylamine.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety by reacting the intermediate with an appropriate diamine under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and antitumor agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can interact with various enzymes. The compound may exert its effects through modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
  • N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide

Uniqueness

N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE is unique due to its combination of a piperazine ring, a thiophene ring, and an ethanediamide moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O2S/c1-19(26-24(31)23(30)25-11-12-27(2)3)22(21-10-7-17-32-21)29-15-13-28(14-16-29)18-20-8-5-4-6-9-20/h4-10,17,19,22H,11-16,18H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYDLALXAADWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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